

# **Application Notes and Protocols for In Vivo Imaging of AZD5248 Distribution**

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Compound of Interest		
Compound Name:	AZD5248	
Cat. No.:	B8448892	Get Quote

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## **Abstract**

These application notes provide a comprehensive overview of the methodologies for in vivo imaging of the Dipeptidyl Peptidase 1 (DPP1) inhibitor, **AZD5248**. While the clinical development of **AZD5248** was halted due to safety concerns, the preclinical data generated, particularly from Quantitative Whole-Body Autoradiography (QWBA), offers valuable insights for drug development professionals. This document outlines the mechanism of action of **AZD5248**, details the experimental protocols for QWBA, and provides a general protocol for radiolabeling small molecules for Positron Emission Tomography (PET) imaging.

### Introduction

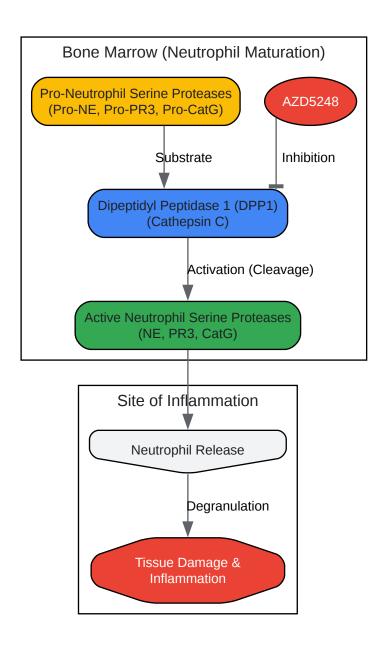
AZD5248 is a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3][4] By inhibiting DPP1, AZD5248 was developed to reduce the activity of these NSPs, which are implicated in the pathology of various inflammatory diseases.[1][2] Preclinical evaluation of AZD5248 included in vivo imaging to understand its distribution and potential off-target effects.

## **Mechanism of Action and Signaling Pathway**



DPP1 is the primary activator of NSPs within the bone marrow during neutrophil maturation.[3] [4][5] It functions by cleaving dipeptides from the N-terminus of inactive NSP zymogens, leading to their activation.[3][4] Once activated, these proteases are stored in neutrophil granules and released at sites of inflammation. Excessive NSP activity can lead to tissue damage. **AZD5248** inhibits this initial activation step, thereby reducing the pool of active NSPs.

Dipeptidyl Peptidase 1 (DPP1) Signaling Pathway



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Caption: DPP1 activation of neutrophil serine proteases and inhibition by AZD5248.



## **Data Presentation: In Vivo Distribution of AZD5248**

The primary method for assessing the in vivo distribution of **AZD5248** was Quantitative Whole-Body Autoradiography (QWBA) in rats. This technique provides a comprehensive visualization and quantification of the total radioactivity (parent drug and its metabolites) in tissues over time.

A critical finding from the preclinical QWBA studies was the significant binding of **AZD5248** to the aorta. This observation led to the termination of its development before it reached human trials. While detailed public quantitative data tables are not available, the information highlights the power of QWBA in identifying potential safety liabilities early in drug development.

Below is a template table illustrating how quantitative data from a QWBA study is typically presented. The values are hypothetical and for illustrative purposes only.

Tissue	Concentration of Radioactivity (ng eq./g)
2h	
Blood	150
Plasma	300
Liver	5000
Kidney	3000
Lung	800
Heart	400
Brain	50
Muscle	200
Aorta	4500
Bone	100

ng eq./g = nanogram equivalents per gram of tissue.

## **Experimental Protocols**



## Quantitative Whole-Body Autoradiography (QWBA) Protocol for a Radiolabeled Small Molecule in Rats

This protocol provides a detailed methodology for conducting a QWBA study to determine the tissue distribution of a radiolabeled compound.

- 1. Radiolabeling of the Test Compound:
- The compound of interest (e.g., **AZD5248**) is typically labeled with a long-lived radioisotope such as Carbon-14 (14C) or Tritium (3H).
- 2. Animal Dosing:
- Species: Pigmented Long-Evans or non-pigmented Sprague-Dawley rats are commonly used.[6][7]
- Administration: A single dose of the radiolabeled compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
- Dose: The dose level and radioactivity are determined based on the compound's pharmacology and the specific activity of the radiolabeled material.
- 3. Sample Collection:
- Animals are euthanized at predetermined time points post-dose (e.g., 0.5, 2, 8, 24, 72, 168 hours) to capture the distribution and elimination phases.
- Immediately after euthanasia, the entire animal is rapidly frozen in a mixture of hexane and solid carbon dioxide or a similar freezing medium to prevent artifactual redistribution of the radiolabel.
- 4. Sectioning:
- The frozen carcass is embedded in a block of carboxymethylcellulose (CMC).
- Sagittal sections of the whole body (typically 20-40 μm thick) are cut using a large-format cryomicrotome.[8]







Sections are collected on adhesive tape and freeze-dried.

#### 5. Imaging:

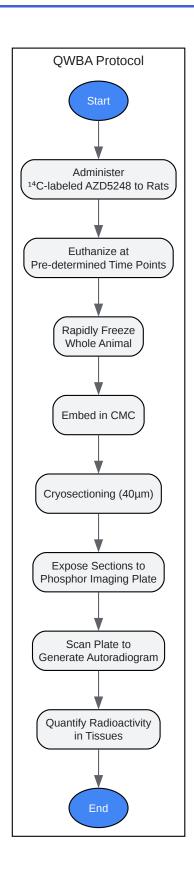
- The dried sections are exposed to a phosphor imaging plate for a duration determined by the amount of radioactivity in the tissues.
- After exposure, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.[6]

#### 6. Quantification:

- The intensity of the signal in different tissues on the autoradiogram is proportional to the concentration of radioactivity.
- A calibration curve is generated using standards of known radioactivity, which are coexposed with the tissue sections.
- Image analysis software is used to quantify the radioactivity concentration in various tissues and organs by comparing the signal intensity to the calibration curve.[6]

Experimental Workflow for Quantitative Whole-Body Autoradiography (QWBA)





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